2-Bromo-5-ethynyl-1,3-dimethylbenzene
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Overview
Description
2-Bromo-5-ethynyl-1,3-dimethylbenzene is an organic compound with the molecular formula C10H9Br It is a derivative of benzene, featuring a bromine atom, an ethynyl group, and two methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-ethynyl-1,3-dimethylbenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes:
Industrial Production Methods: Industrial production methods for this compound would likely involve similar multi-step synthesis processes, optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-ethynyl-1,3-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Coupling Reactions: The ethynyl group can participate in coupling reactions, forming larger conjugated systems.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Coupling Reactions: Palladium catalysts and copper co-catalysts in the presence of bases like triethylamine.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce polycyclic aromatic compounds .
Scientific Research Applications
2-Bromo-5-ethynyl-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which 2-Bromo-5-ethynyl-1,3-dimethylbenzene exerts its effects involves its interaction with various molecular targets. The bromine atom and ethynyl group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can influence the compound’s reactivity and binding affinity to different molecular pathways .
Comparison with Similar Compounds
2-Bromo-1,3-dimethylbenzene: Lacks the ethynyl group, making it less reactive in coupling reactions.
2-Bromo-5-methoxy-1,3-dimethylbenzene: Contains a methoxy group instead of an ethynyl group, altering its chemical properties and reactivity.
2-Bromo-5-tert-butyl-1,3-dimethylbenzene: Features a tert-butyl group, which provides steric hindrance and affects its reactivity.
Uniqueness: 2-Bromo-5-ethynyl-1,3-dimethylbenzene is unique due to the presence of both a bromine atom and an ethynyl group on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C10H9Br |
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Molecular Weight |
209.08 g/mol |
IUPAC Name |
2-bromo-5-ethynyl-1,3-dimethylbenzene |
InChI |
InChI=1S/C10H9Br/c1-4-9-5-7(2)10(11)8(3)6-9/h1,5-6H,2-3H3 |
InChI Key |
VWUOSESVHNTWME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)C#C |
Origin of Product |
United States |
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